CID 2745687

Description

Historical Context of GPR35 Receptor Characterization and Orphan Receptor Status

G protein-coupled receptors (GPCRs) represent a large and diverse family of cell surface receptors that are crucial for a vast array of physiological processes. nih.gov GPR35 was first identified in 1998, yet for over a decade, it remained an "orphan" receptor. nih.govfrontiersin.org This designation is given to receptors whose endogenous ligands—the natural molecules that bind to and activate them in the body—have not yet been definitively identified. acs.orgresearchgate.net This lack of known natural activators significantly hampered research into its function. nih.govfrontiersin.org

Despite being identified, the scientific community had limited information on GPR35 for a considerable time. nih.gov This was largely due to the absence of available ligands to study its regulation. nih.gov The situation began to change with the screening of chemical libraries to find synthetic ligands, which ultimately led to a better understanding of this enigmatic receptor. nih.gov

Identification and Early Characterization of CID 2745687 as a GPR35 Ligand

This compound was identified through screening efforts aimed at discovering small molecules that could interact with GPR35. It is characterized as a specific, reversible, and competitive antagonist of this receptor. medchemexpress.comscbt.com Its competitive nature means it directly competes with agonists for the same binding site on the receptor. glpbio.com

Early research demonstrated that this compound effectively blocks the activation of human GPR35 by various synthetic agonists, such as pamoic acid, zaprinast (B1683544), and cromolyn (B99618) disodium (B8443419). medchemexpress.comglpbio.com For instance, it has been shown to inhibit the GPR35-mediated increase in ERK1/2 phosphorylation and β-arrestin recruitment induced by pamoic acid.

A notable characteristic of this compound is its high species selectivity. acs.org It displays high affinity for human GPR35 but has significantly less affinity for the rodent orthologs of the receptor. acs.org This species-specific activity presents challenges for translating in vitro findings to in vivo studies in animal models. researchgate.netacs.org

Significance of GPR35 as a Preclinical Therapeutic Target

The growing understanding of GPR35, aided by tools like this compound, has highlighted its potential as a therapeutic target for a range of diseases. nih.govresearchgate.net GPR35 is predominantly expressed in immune and gastrointestinal tissues, with notable expression in the ileum, spleen, and pancreas in humans and rodents. tocris.com

Research has linked GPR35 to several pathological conditions, including:

Inflammatory and Immune-Related Diseases: Genetic variations in the GPR35 gene have been associated with inflammatory bowel diseases like ulcerative colitis and Crohn's disease. acs.orgfrontiersin.org The receptor is also implicated in the regulation of inflammation, potentially having both pro- and anti-inflammatory effects depending on the context. frontiersin.orgfrontiersin.org

Cardiovascular Disease: GPR35 has been proposed to play a role in regulating blood pressure and has been linked to coronary artery disease. frontiersin.orgoup.com Studies have shown its involvement in the migration of vascular smooth muscle cells, a process relevant to conditions like vein graft failure. oup.com

Metabolic Disorders: There is evidence suggesting a link between GPR35 and conditions like type 2 diabetes and nonalcoholic fatty liver disease. frontiersin.orgnih.gov

Pain: GPR35 is expressed in dorsal root ganglion neurons, which are involved in pain signaling, suggesting its potential as a target for pain management. frontiersin.org

Cancer: The receptor's expression in certain cancer tissues, such as gastric cancer, has led to its investigation as a potential oncogene. tocris.com

The development of specific antagonists like this compound is crucial for dissecting the precise roles of GPR35 in these disease states and for validating it as a viable drug target. nih.gov

Compound Details

| Property | Value | Source |

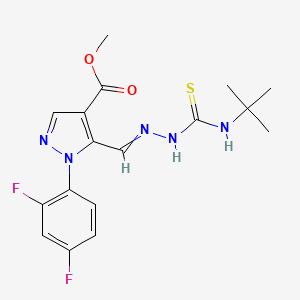

| IUPAC Name | methyl 5-[(E)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate | |

| Alternate Names | 1-(2,4-Difluorophenyl)-5-[[2-[[(1,1-dimethylehyl)amino]thioxomethyl]hydrazinylidene]methyl]-1H-pyrazole-4-carboxylic acid methyl ester, ML-194 | scbt.comcaymanchem.com |

| CAS Number | 264233-05-8 | scbt.com |

| Molecular Formula | C₁₇H₁₉F₂N₅O₂S | scbt.com |

| Molecular Weight | 395.43 g/mol | scbt.com |

Pharmacological Data

| Parameter | Value | Notes | Source |

| Binding Affinity (Ki) | 12.8 nM | For human GPR35 | medchemexpress.com |

| IC₅₀ (vs Zaprinast) | 160 nM | In β-arrestin-2 interaction assays | medchemexpress.comcaymanchem.com |

| pIC₅₀ (vs Zaprinast) | 6.70 ± 0.09 | BRET-based GPR35-β-arrestin-2 interaction assay | medchemexpress.com |

| pIC₅₀ (vs Cromolyn disodium) | 6.27 ± 0.08 | Fully reverses agonist action | medchemexpress.com |

| Selectivity | ~57-fold selectivity for GPR35 over GPR55 | IC₅₀ for GPR55 = 9.08 µM | caymanchem.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-[(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2N5O2S/c1-17(2,3)22-16(27)23-20-9-14-11(15(25)26-4)8-21-24(14)13-6-5-10(18)7-12(13)19/h5-9H,1-4H3,(H2,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNLZIBKERMMOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=S)NN=CC1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Pharmacology and Receptor Interaction Dynamics of Cid 2745687

Binding Affinity and Receptor Selectivity of CID 2745687 for GPR35 Isoforms

Quantitative Receptor Binding Studies (Kᵢ values)

This compound has been identified as a potent and specific antagonist of human GPR35, demonstrating high affinity in various binding assays. medchemexpress.com Quantitative studies have reported its inhibitor constant (Kᵢ), which is a measure of its binding affinity, to be in the nanomolar range. One of the most frequently cited Kᵢ values is 12.8 nM, determined through its ability to block receptor activation by the agonist pamoic acid. caymanchem.commedchemexpress.com Other studies have estimated the Kᵢ to be in the broader range of 10-20 nM. frontiersin.orgacs.org

Further research using competition radioligand binding assays with membranes from CHO cells expressing human GPR35 reported a Kᵢ value of 42.2 nM. acs.orgguidetopharmacology.org In functional assays that measure the inhibition of agonist-induced effects, the potency of this compound can vary. For instance, in a β-arrestin-2 interaction assay using zaprinast (B1683544) as the agonist, this compound exhibited a pIC₅₀ of 6.70. medchemexpress.comnih.gov When cromolyn (B99618) disodium (B8443419) was the agonist, the pIC₅₀ was 6.27, and with pamoate as the agonist, the pIC₅₀ was 7.16. nih.gov

Binding Affinity and Functional Potency of this compound at Human GPR35

| Parameter | Value | Assay/Condition | Reference |

|---|---|---|---|

| Kᵢ | 12.8 nM | Antagonism of pamoic acid in a β-arrestin2-GFP trafficking assay | caymanchem.commedchemexpress.comguidetopharmacology.org |

| Kᵢ | 18 nM | Antagonism of pamoic acid in an ERK1/2 phosphorylation assay | medchemexpress.com |

| Kᵢ | 42.2 nM | Competition radioligand binding assay in CHO cells | acs.orgguidetopharmacology.org |

| pIC₅₀ | 6.70 | Inhibition of zaprinast in a BRET-based β-arrestin-2 interaction assay | medchemexpress.comnih.gov |

| pIC₅₀ | 6.27 | Inhibition of cromolyn disodium in a BRET-based β-arrestin-2 interaction assay | medchemexpress.comnih.gov |

| pIC₅₀ | 7.16 | Inhibition of pamoate in a BRET-based β-arrestin-2 interaction assay | nih.gov |

Ortholog Selectivity and Species-Specific Pharmacology (Human vs. Rodent GPR35)

A defining characteristic of this compound is its pronounced species selectivity, exhibiting a strong preference for the human GPR35 receptor over its rodent orthologs. nih.govnih.gov Studies have consistently demonstrated that this compound is a potent antagonist at human GPR35 but is largely ineffective at antagonizing agonist activity at either mouse or rat GPR35. glpbio.comacs.orgnih.govnih.gov Even at high concentrations (up to 100 μM), this compound does not substantially block the effects of agonists like zaprinast at mouse or rat GPR35. nih.gov

This high degree of species ortholog selectivity has been observed across multiple assay platforms, including those measuring β-arrestin-2 recruitment, receptor internalization, and G protein activation. nih.govnih.gov Consequently, while this compound is a valuable pharmacological tool for studying GPR35 function in human cells and tissues, its utility in rodent models is limited due to its lack of significant affinity for the rodent receptors. frontiersin.orgkarger.comresearchgate.net This pharmacological discrepancy underscores the structural differences between the human and rodent GPR35 orthologs and necessitates caution when extrapolating findings from human-based studies to rodent systems. nih.gov

Mode of Action of this compound at GPR35

The mechanism by which this compound inhibits GPR35 function is multifaceted, involving competitive and noncompetitive antagonism, as well as modulation of the receptor's constitutive activity.

Competitive and Reversible Antagonism Mechanisms

This compound is broadly characterized as a competitive and reversible antagonist of GPR35. caymanchem.commedchemexpress.com However, its mode of antagonism is dependent on the specific agonist used to stimulate the receptor. Research has shown that this compound acts as a competitive antagonist against the agonists zaprinast and cromolyn disodium, which are believed to share an overlapping binding site on human GPR35. nih.govnih.gov In these cases, the antagonist's inhibitory effect can be overcome by increasing the concentration of the agonist. nih.gov

In contrast, when pamoic acid is the agonist, this compound behaves as a noncompetitive antagonist. acs.orgnih.govnih.gov This suggests that while this compound and pamoate both interact with GPR35, they likely do so at distinct sites, such that the binding of this compound inhibits the receptor's response to pamoate in a manner that cannot be surmounted by higher agonist concentrations. This agonist-dependent mode of action highlights the complex nature of ligand interactions with GPR35. nih.gov

Agonist-Dependent Antagonism by this compound at Human GPR35

| Agonist | Mode of Antagonism by this compound | Reference |

|---|---|---|

| Zaprinast | Competitive | nih.govnih.gov |

| Cromolyn disodium | Competitive | nih.govnih.gov |

| Pamoic acid | Noncompetitive | acs.orgnih.govnih.gov |

Inverse Agonism Properties of this compound

Consistent with its ability to modulate the receptor's basal signaling, this compound has been identified as an inverse agonist of GPR35. karger.comcore.ac.uk Inverse agonism refers to the ability of a ligand to bind to a receptor and reduce its constitutive activity, producing an effect opposite to that of a conventional agonist.

The inverse agonist properties of this compound have been observed in G-protein-mediated assays, where it can suppress the constitutive activity of GPR35 in addition to blocking agonist-induced responses. karger.comcore.ac.uk For example, in studies on gut barrier permeability using colonic organoids from mice expressing human GPR35, this compound was found to increase barrier permeability. researchgate.netnih.govcncb.ac.cn This suggests that the constitutive activity of GPR35 plays a role in maintaining epithelial barrier integrity, and by suppressing this basal activity, the inverse agonist this compound disrupts this function. researchgate.netnih.gov This effect was not seen in organoids from wild-type mice, confirming the action is mediated through the human GPR35 receptor for which this compound is selective. researchgate.netnih.gov

Structure-Activity Relationships (SAR) of this compound and Related Analogues for GPR35 Antagonism

The exploration of the structure-activity relationships (SAR) for GPR35 antagonists has been an area of active research, aiming to delineate the molecular features crucial for potent and selective antagonism. While comprehensive SAR studies on a wide range of this compound analogues are not extensively detailed in the public domain, significant insights can be drawn from its chemical structure and the broader context of GPR35 ligand development.

This compound, with the chemical name methyl-5-[(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate, possesses several key structural motifs that likely contribute to its antagonist activity at human GPR35. nih.gov These include the difluorophenyl group, the pyrazole-4-carboxylate core, and the tert-butylcarbamothioylhydrazinylidene methyl side chain. Alterations to these components would be expected to modulate the affinity and efficacy of the compound.

Studies on other classes of GPR35 antagonists, such as those based on a benzothiazole (B30560) scaffold, have demonstrated the importance of modular structural components in determining antagonist activity. researchgate.net These studies have shown that modifications to different parts of the molecule can significantly impact potency, illustrating the importance of all segments of the compound for optimal interaction with the receptor. researchgate.net

A notable characteristic of this compound is its marked species selectivity. It is a potent antagonist of human GPR35 but displays significantly weaker or no activity at rodent orthologs of the receptor. acs.orgnih.govacs.org This suggests that there are key differences in the amino acid residues of the binding pocket between human and rodent GPR35 that are critical for the binding of this compound. This species-dependent pharmacology underscores the subtle structural nuances that govern ligand recognition at GPR35.

The development of GPR35 antagonists has been challenging due to this species selectivity, which complicates the translation of findings from animal models to human physiology. frontiersin.org The lack of antagonists that are equipotent across species has been a significant hurdle in the field. frontiersin.org

| Compound Name/Class | Key Structural Features | Impact on GPR35 Antagonism |

| This compound | Difluorophenyl group, pyrazole-4-carboxylate core, tert-butylcarbamothioylhydrazinylidene methyl side chain | Potent and selective antagonist of human GPR35. medchemexpress.com |

| Benzothiazole Scaffold | Modular in nature | The activity of analogues highlights the importance of all three segments of the compound for GPR35 antagonism. researchgate.net |

Computational Modeling and Ligand Docking Analyses of this compound-GPR35 Interactions

In the absence of a crystal structure for GPR35, computational modeling and ligand docking analyses have been instrumental in postulating the binding modes of its ligands, including the antagonist this compound. frontiersin.orgacs.org These studies typically employ homology models of GPR35, often based on the structures of related GPCRs like the protease-activated receptor 1 or the β2-adrenoceptor. frontiersin.org

These computational models have been used to investigate the binding of various agonists and have identified a number of positively charged amino acid residues within the transmembrane helices (TMs) that are crucial for ligand recognition. Specifically, arginine residues have been shown to play a significant role in the binding of agonists like zaprinast and pamoic acid. frontiersin.org Mutagenesis studies have confirmed the importance of several of these residues. For instance, an arginine at position 3.36 in TM3 has been hypothesized to form an ionic interaction with the carboxylate moiety of acidic ligands. frontiersin.org

While much of the detailed mutagenesis work has focused on agonist binding, these findings provide a framework for understanding the general architecture of the GPR35 binding pocket. For this compound, its mode of action appears to be complex and dependent on the agonist it is competing with. Studies have shown that this compound acts as a competitive antagonist against the agonists cromolyn disodium and zaprinast, which are thought to share an overlapping binding site. acs.orgnih.gov In contrast, it exhibits noncompetitive antagonism against pamoic acid, suggesting that these ligands may have distinct binding sites or that this compound can allosterically modulate the receptor's response to pamoic acid. acs.orgnih.gov

The marked species selectivity of this compound is a key aspect that computational models have sought to explain. The lack of affinity for rodent GPR35 orthologs points to significant differences in the amino acid composition of the binding pocket between species. acs.org Homology modeling efforts have indicated that the binding pockets of human and rat GPR35 are distinct, which could account for the observed differences in ligand pharmacology. frontiersin.org

Although specific details of the docking pose of this compound are not extensively published, it is understood that its binding is likely to involve a combination of hydrophobic, hydrogen bonding, and potentially other interactions with key residues within the transmembrane domain of human GPR35. The development of more accurate, experimentally validated structural models of GPR35 will be crucial for a more precise understanding of how this compound and other antagonists interact with this receptor.

| Agonist | Mode of Antagonism by this compound | Implication |

| Cromolyn disodium | Competitive | Suggests an overlapping binding site with this compound. acs.orgnih.gov |

| Zaprinast | Competitive | Suggests an overlapping binding site with this compound. acs.orgnih.gov |

| Pamoic acid | Noncompetitive | Suggests distinct binding sites or allosteric modulation by this compound. acs.orgnih.gov |

Cellular and Subcellular Mechanisms of Action of Cid 2745687

G Protein Coupling and Downstream Signaling Pathway Modulation

CID 2745687 exerts its effects by interfering with the signaling cascades initiated by the activation of GPR35. This receptor is known to couple with various G proteins, leading to the regulation of multiple downstream effectors.

GPR35 activation is linked to the selective coupling of Gα13, a G protein that mediates RhoA and ROCK 1/2 signaling. gla.ac.uk Studies have demonstrated that GPR35 can effectively couple to Gα13, and this interaction can be assessed using various experimental assays. core.ac.uk In transfected HEK293 cells, zaprinast-induced activation of Gα13 has been shown for both human and rat GPR35. frontiersin.org Furthermore, in human saphenous vein smooth muscle cells, agonist-induced cell migration, a process downstream of Gα13, is inhibited by Rho-kinase inhibitors. core.ac.uk

Research has shown that this compound can block the agonist-induced effects at human GPR35, which are mediated through Gα13. nih.govkarger.com For instance, using an inositol (B14025) phosphate (B84403) (IP) accumulation assay as a surrogate measure for receptor interaction with Gα13, both this compound and another antagonist, ML-145, were able to completely block the effects of agonists like zaprinast (B1683544) and pamoic acid at human GPR35. nih.govkarger.com This confirms its role as a potent inhibitor of GPR35-mediated Gα13 signaling in human cells. nih.govkarger.com Interestingly, mechanistic studies in recombinant in vitro systems have revealed that GPR35a exhibits substantial constitutive activation of heterotrimers containing either Gα12 or Gα13, even at low expression levels. nih.gov This constitutive activity can be suppressed by the inverse agonist this compound. nih.gov

The Gα12/Gα13 signaling axis directly influences the RhoA/ROCK signaling pathway, which plays a crucial role in regulating the actin cytoskeleton and, consequently, cell migration and contraction. gla.ac.uknih.gov GPR35-mediated activation of this pathway has been observed in human saphenous vein vascular smooth muscle cells (VSMCs). nih.gov Stimulation of GPR35 with agonists in these cells promotes migration, an effect that is blocked by co-incubation with this compound. nih.gov This indicates that this compound effectively inhibits GPR35-mediated VSMC migration by interfering with the RhoA/ROCK signaling axis. nih.gov Furthermore, research in colorectal cancer cells suggests that GPR35 promotes YAP/TAZ activity, key regulators of cell growth and organ size, partially through Rho-GTPase with its agonist-independent constitutive activity. nih.gov The antagonist this compound was found to inhibit this effect. nih.gov

This compound has been shown to block the GPR35-mediated increase in the phosphorylation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2). rndsystems.com In vitro studies using U2OS cells expressing GPR35a have demonstrated that agonists like pamoic acid induce a concentration-dependent activation of ERK1/2. researchgate.net this compound acts as a potent antagonist in this pathway, with a reported Ki of 18 nM when pamoic acid is used as the agonist. medchemexpress.com This antagonistic activity has been confirmed in multiple studies, highlighting the role of this compound in modulating this key signaling pathway involved in cell proliferation, differentiation, and survival. rndsystems.com

A significant aspect of GPR35 signaling involves the recruitment of β-arrestin proteins, which can lead to receptor desensitization, internalization, and initiation of G protein-independent signaling cascades. This compound is a potent antagonist of agonist-induced β-arrestin-2 recruitment to human GPR35. medchemexpress.comnih.gov In a BRET-based GPR35-β-arrestin-2 interaction assay, this compound demonstrated concentration-dependent antagonism with a pIC50 of 6.70 ± 0.09 when zaprinast was the agonist. medchemexpress.comnih.gov It also fully reverses the agonist action of cromolyn (B99618) disodium (B8443419). medchemexpress.com Furthermore, this compound has been shown to prevent the agonist-induced internalization of human GPR35. nih.gov However, it is important to note that this compound displays marked species selectivity, being highly effective at the human GPR35 ortholog but showing little to no activity at the rodent orthologs in β-arrestin recruitment assays. nih.gov

While GPR35 primarily signals through Gα13, there is evidence suggesting its potential to modulate other second messengers. Some studies have implicated GPR35 in the modulation of cyclic AMP (cAMP) production and intracellular calcium (Ca2+) mobilization. frontiersin.org For instance, in mouse cortical astrocytes, the GPR35 agonist kynurenic acid was found to inhibit forskolin-induced cAMP production, an effect reportedly abolished by this compound. frontiersin.org However, these findings in rodent models are debated due to the demonstrated high selectivity of this compound for human GPR35. core.ac.ukfrontiersin.orgacs.org

Regarding calcium mobilization, GPR35 activation by certain ligands has been shown to stimulate increases in intracellular Ca2+ levels, particularly when co-expressed with chimeric G proteins. frontiersin.orgfrontiersin.orgfrontiersin.org However, the ability of this compound to directly antagonize these effects across different experimental systems and ligands requires further clarification, especially considering the ligand- and species-dependent nature of GPR35 signaling.

Effects on β-Arrestin Recruitment and Receptor Internalization

Cellular Responses and Phenotypic Alterations Induced by this compound in Preclinical Models

In preclinical models, this compound has been instrumental in elucidating the cellular functions of GPR35. In human saphenous vein vascular smooth muscle cells, this compound blocks agonist-induced cell migration, highlighting a role for GPR35 in vascular remodeling. nih.gov In the context of cancer, particularly colorectal cancer (CRC), GPR35 has been implicated in promoting anchorage-independent growth. nih.govresearchgate.net Treatment with this compound was shown to reduce this pro-cancerous phenotype in soft-agar assays. nih.gov Furthermore, studies have indicated that GPR35 can promote the activity of the transcriptional co-activators YAP/TAZ, and this compound can inhibit this effect. nih.gov

In studies on gut barrier function using colonic organoids from a human GPR35a-expressing transgenic mouse line, the inverse agonist this compound was found to substantially increase barrier permeability. nih.govresearchgate.net This suggests that the constitutive activity of GPR35 is important for maintaining epithelial barrier integrity. nih.govresearchgate.net

| Experimental Model | Cellular Response/Phenotype | Effect of this compound |

| Human Saphenous Vein Vascular Smooth Muscle Cells | Agonist-induced cell migration | Inhibition |

| Colorectal Cancer (CRC) Cell Lines | Anchorage-independent growth | Reduction |

| Colorectal Cancer (CRC) Cell Lines | YAP/TAZ activity | Inhibition |

| Human GPR35a-expressing mouse colonic organoids | Gut barrier integrity | Increased permeability |

Effects on Cell Proliferation and Growth

Research into the effects of this compound on cell proliferation has revealed a nuanced activity profile. In standard two-dimensional (2D) cell culture conditions, the compound does not appear to significantly inhibit the proliferation of colorectal cancer (CRC) cells. nih.govnih.govfrontiersin.org However, its anti-proliferative effects become prominent under conditions that mimic the tumor microenvironment more closely.

Specifically, this compound has a marked inhibitory effect on anchorage-independent growth. nih.govnih.gov This form of growth, where cells can proliferate without being attached to an extracellular matrix, is a critical characteristic of malignant cancer cells, enabling tumor formation and metastasis. nih.govresearchgate.net In soft agar (B569324) assays using various GPR35-expressing colorectal cancer cell lines, this compound significantly reduced the number and size of colonies formed. nih.govfrontiersin.orgresearchgate.net This suggests that while it may not stop the growth of cells on a flat surface, it effectively hinders their ability to grow in a three-dimensional, unattached manner, which is crucial for tumor progression. nih.gov This effect is attributed to its role as a GPR35 antagonist, as the growth promotion in soft-agar is driven by GPR35 expression and is reversed by either GPR35 knock-down or treatment with this compound. nih.govnih.govdntb.gov.ua

Modulation of Cell Migration and Invasion

The GPR35 receptor, the target of this compound, has been implicated in promoting cell migration. researchgate.netnih.gov For instance, GPR35 activation can promote the migration of vascular smooth muscle cells. nih.gov By antagonizing GPR35, this compound is positioned to interfere with these migratory processes. The inhibition of the YAP/TAZ signaling pathway by this compound is a key mechanism in this context. frontiersin.org The YAP/TAZ pathway is a known regulator of genes involved in cell migration and invasion. bmbreports.org Research has shown that deleting factors related to GPR35 signaling can inhibit cell migration and invasion in colorectal cancer cells. core.ac.uk Therefore, by suppressing the hyperactivation of YAP/TAZ, this compound contributes to the reduction of the migratory and invasive potential of cancer cells. frontiersin.org

Induction of Anoikis and Anchorage-Independent Growth Inhibition

A key mechanism of action for this compound is its ability to inhibit anchorage-independent growth and promote anoikis. nih.govfrontiersin.org Anoikis is a form of programmed cell death (apoptosis) that is triggered when normal cells detach from the surrounding extracellular matrix (ECM). biorxiv.org Cancer cells often develop resistance to anoikis, which allows them to survive during metastasis. biorxiv.orgmdpi.com

This compound has demonstrated a specific ability to inhibit the malignant phenotype of anchorage-independent growth in GPR35-expressing colorectal cancer cells. nih.govfrontiersin.org Studies using HCT116, DLD1, and LS174T cell lines showed that treatment with this compound significantly attenuated the formation of colonies in soft agar, a standard assay for this characteristic. nih.govresearchgate.net This inhibition of growth when detached from a substrate is coupled with the promotion of anoikis. nih.govfrontiersin.org This action restores a crucial cell death program that is otherwise suppressed in cancer cells, thereby limiting their survival and proliferative capacity once they have detached from their primary tumor site.

| Cell Line | Cancer Type | Effect of this compound | Research Finding |

| HCT116 | Colorectal Cancer | Attenuation of anchorage-independent growth | Significantly inhibited GPR35-promoted colony formation in soft agar. nih.govresearchgate.net |

| DLD1 | Colorectal Cancer | Attenuation of anchorage-independent growth | Significantly inhibited GPR35-promoted colony formation in soft agar. nih.govresearchgate.net |

| LS174T | Colorectal Cancer | Attenuation of anchorage-independent growth | Decreased colony number and size in soft agar assays. nih.govresearchgate.net |

Impact on Cellular Differentiation and Apoptosis

The primary pro-apoptotic effect of this compound is the induction of anoikis, as detailed previously. This is directly linked to its inhibition of the YAP/TAZ signaling pathway. nih.govnih.gov YAP and TAZ are transcriptional co-regulators that promote the expression of proliferation genes while simultaneously suppressing genes that trigger apoptosis. glpbio.comnih.govfrontiersin.org By inhibiting YAP/TAZ activity, this compound effectively lifts this suppression, making cells more susceptible to programmed cell death, particularly when they lose their anchorage. nih.govfrontiersin.org

Studies have shown that GPR35 itself can act as a pro-survival gene, preventing cell growth arrest and apoptosis, especially under stressful culture conditions. researchgate.netnih.gov As a GPR35 antagonist, this compound reverses this pro-survival effect, thereby promoting apoptosis. While the primary focus of existing research has been on anoikis, this mechanism suggests a broader potential to sensitize cancer cells to apoptotic signals. Information regarding the specific impact of this compound on cellular differentiation is not extensively detailed in the reviewed literature.

Regulation of Gene Expression Profiles and Protein Levels (e.g., YAP/TAZ target genes, CTGF, ANKRD1, CYR61)

The molecular mechanism of this compound converges on the regulation of the Hippo signaling pathway effectors, YAP and TAZ. nih.govnih.gov Treatment with this compound leads to significant changes in the expression levels of key proteins and genes associated with this pathway.

Specifically, this compound increases the phosphorylation of YAP and decreases the total protein expression of TAZ in a dose-dependent manner. nih.govresearchgate.net The phosphorylation of YAP (at Ser127) is an inactivating modification that causes it to be sequestered in the cytoplasm, preventing it from entering the nucleus and acting as a transcriptional co-activator. researchgate.netresearchgate.net

This inhibition of YAP/TAZ activity by this compound leads to the subsequent downregulation of their target genes, which are critical for promoting cell proliferation and growth. nih.govnih.gov In GPR35-expressing cells, this compound was shown to downregulate the mRNA expression of several well-established YAP/TAZ target genes in a concentration-dependent manner. nih.govresearchgate.net These include:

CTGF (Connective Tissue Growth Factor)

CYR61 (Cysteine-Rich Angiogenic Inducer 61)

ANKRD1 (Ankyrin Repeat Domain 1)

This effect was specific to cells expressing GPR35, confirming that this compound acts through this receptor to modulate the Hippo-YAP/TAZ signaling axis. nih.gov

| Target Molecule | Molecular Type | Effect of this compound | Mechanism |

| YAP | Protein | Increased Phosphorylation (Inactivation) | Inhibits nuclear translocation, preventing co-activation of target genes. nih.govresearchgate.net |

| TAZ | Protein | Decreased Expression | Reduces the overall level of this transcriptional co-activator. nih.govresearchgate.net |

| CTGF | Gene/mRNA | Decreased Expression | Downregulation is a direct consequence of YAP/TAZ inhibition. nih.govresearchgate.net |

| CYR61 | Gene/mRNA | Decreased Expression | Downregulation is a direct consequence of YAP/TAZ inhibition. nih.govresearchgate.net |

| ANKRD1 | Gene/mRNA | Decreased Expression | Downregulation is a direct consequence of YAP/TAZ inhibition. nih.govresearchgate.net |

Preclinical Investigations of Cid 2745687 in Disease Models

In Vitro Disease Models

Colorectal Cancer Cell Lines (e.g., HT-29, LS174T, HCT-116)

CID 2745687 has been investigated for its effects on colorectal cancer (CRC) cell lines. Studies have shown that while the G protein-coupled receptor 35 (GPR35) did not promote cell proliferation in standard 2D culture conditions, it did facilitate anchorage-independent growth in soft-agar assays. dntb.gov.ua This effect was diminished by GPR35 knockdown and by treatment with this compound. dntb.gov.ua Specifically, in HCT116, DLD1, and LS174T cell lines, this compound significantly inhibited the colony formation promoted by GPR35. nih.gov

Further mechanistic studies revealed that GPR35 overexpression impaired serum deprivation-induced phosphorylation of YAP (Yes-associated protein), a key transcriptional regulator. nih.gov Treatment with this compound was able to rescue this effect in GPR35-overexpressing CRC cell lines. nih.gov In LS174T cells, this compound treatment led to a dose-dependent increase in YAP phosphorylation and a decrease in the expression of TAZ (transcriptional co-activator with PDZ-binding motif), another component of the Hippo signaling pathway. nih.gov These findings suggest that GPR35 promotes YAP/TAZ activity, at least in part through Rho-GTPase, and that this compound can inhibit this pro-cancer signaling. dntb.gov.ua

High constitutive activity of GPR35 has also been noted in the HT-29 cell line, which endogenously expresses the receptor. nih.govresearchgate.netresearchgate.net

Table 1: Effects of this compound on Colorectal Cancer Cell Lines

| Cell Line | Assay | Key Findings |

|---|---|---|

| HCT-116, DLD1, LS174T | Soft Agar (B569324) Colony Formation | This compound inhibited anchorage-independent growth. nih.gov |

| HCT-116, DLD1 | YAP/TAZ Activity | This compound rescued serum deprivation-induced YAP phosphorylation in GPR35-overexpressing cells. nih.gov |

| LS174T | YAP/TAZ Activity | This compound increased YAP phosphorylation and decreased TAZ expression. nih.gov |

Hepatocyte Models (e.g., HepG2, Hep3B) and Lipid Accumulation

In hepatocyte models, this compound has been utilized to probe the role of GPR35 in lipid metabolism. In HepG2 cells, which endogenously express GPR35, the GPR35 agonist lodoxamide (B1675017) was found to suppress lipid accumulation induced by a liver X receptor (LXR) activator. nih.govacs.org This effect of lodoxamide was prevented by the co-administration of this compound in a concentration-dependent manner, indicating that the anti-steatotic effect is mediated through GPR35. nih.govacs.orgresearchgate.net

Similarly, in Hep3B human hepatoma cells, lodoxamide inhibited lipid accumulation, and this protective effect was blocked by this compound. acs.org The mechanism appears to involve the inhibition of SREBP-1c, a key transcription factor in lipid synthesis. acs.org High constitutive activity of GPR35 has also been observed in HepG2 cells. nih.govresearchgate.netresearchgate.net

Table 2: Effects of this compound on Hepatocyte Models

| Cell Line | Model | Key Findings |

|---|---|---|

| HepG2 | LXR-induced lipid accumulation | This compound prevented the lodoxamide-induced suppression of lipid accumulation. nih.govacs.orgresearchgate.net |

| Hep3B | LXR-induced lipid accumulation | This compound inhibited the protective effect of lodoxamide against lipid accumulation. acs.org |

Vascular Smooth Muscle Cells (VSMCs) and Endothelial Cells (ECs) in Vascular Remodeling

The role of GPR35 in vascular remodeling has been explored using human saphenous vein vascular smooth muscle cells (VSMCs) and endothelial cells (ECs). Stimulation of GPR35 with agonists promoted VSMC migration in a scratch-wound assay. nih.govkarger.com This effect was blocked by co-incubation with this compound, indicating that GPR35 activation is involved in VSMC migration. nih.govkarger.com The underlying mechanism involves alterations in the actin cytoskeleton through the Rho A/Rho kinase signaling pathway. nih.govkarger.com Furthermore, GPR35 agonists stimulated a proliferative response in ECs, suggesting a role for GPR35 in vascular proliferation and remodeling. nih.govkarger.com

Table 3: Effects of this compound on Vascular Cell Models

| Cell Type | Process Investigated | Key Findings |

|---|---|---|

| Human Saphenous Vein VSMCs | Cell Migration | This compound blocked agonist-induced migration. nih.govkarger.com |

Immune Cell Models (e.g., Monocytes, Macrophages, Neutrophils, T-cells) and Inflammatory Responses

GPR35 is expressed in various immune cells and is implicated in modulating inflammatory responses. researchgate.net Studies have suggested both pro- and anti-inflammatory roles for GPR35 depending on the cellular context. researchgate.net For instance, GPR35 activation has been shown to stimulate the production of pro-inflammatory cytokines and facilitate the movement of immune cells. researchgate.net Conversely, other research points to anti-inflammatory properties in certain tissues by reducing inflammatory mediators. researchgate.net The human monocytic cell line THP-1, which expresses GPR35, has been used in studies where the chemokine CXCL17 was shown to promote chemotaxis, suggesting a role for GPR35 in immune cell trafficking. nih.gov While direct studies with this compound in these specific immune cell models are not detailed in the provided context, its role as a GPR35 antagonist makes it a relevant tool for dissecting these inflammatory pathways.

Studies on Gut Barrier Permeability in Organoid Models

In colonic organoids derived from a human GPR35a-expressing transgenic mouse line, this compound, acting as a GPR35 inverse agonist, was found to substantially increase barrier permeability. nih.govresearchgate.net This suggests that the constitutive activity of GPR35 is important for maintaining the integrity of the epithelial barrier. nih.govresearchgate.net The effect of this compound was confirmed to be GPR35a-mediated, as it had no effect on permeability in organoids from GPR35 knock-out mice. nih.gov These findings highlight the potential contribution of GPR35's constitutive activity in limiting colonic permeability and potentially protecting against the development of inflammatory bowel diseases. nih.gov

Table 4: Effects of this compound on Gut Barrier Permeability in Organoid Models

| Model | Parameter Measured | Key Findings |

|---|---|---|

| Colonic organoids from hGPR35a-expressing transgenic mice | Barrier permeability to FITC-dextran and sodium fluorescein | This compound significantly increased permeability. nih.gov |

In Vivo Preclinical Models (Excluding Direct Human Trial Data, Dosage, and Safety)

In a preclinical in vivo model, this compound was shown to reverse the anti-fibrotic effects of the GPR35 agonist lodoxamide. medchemexpress.com This finding in an animal model further supports the role of GPR35 in disease processes and the ability of this compound to antagonize its effects.

Rodent Models of Disease (e.g., Hypertension, Colorectal Cancer, Inflammatory Bowel Disease)

Preclinical evaluation of this compound in rodent models has yielded critical insights into the function of its target, G protein-coupled receptor 35 (GPR35), although these studies are profoundly influenced by the compound's pharmacological specificity.

Colorectal Cancer (CRC): In the context of colorectal cancer, GPR35 has been identified as a potential pro-cancerous factor. Investigations using the GPR35 antagonist this compound have been instrumental in probing this role. In three-dimensional (3D) cell culture models, which more closely mimic in vivo tumor environments, this compound demonstrated an ability to reduce anchorage-independent growth of CRC cells. nih.govresearchgate.net This effect was linked to the inhibition of the Hippo pathway effectors YAP/TAZ. researchgate.net Specifically, GPR35 appears to promote YAP/TAZ activity through its agonist-independent constitutive activity, and this compound effectively disrupts this process. researchgate.net While GPR35 overexpression did not impact cell proliferation in standard 2D cultures, its role in promoting anchorage-independent growth in soft-agar assays was significant and was diminished by treatment with this compound. nih.govresearchgate.net These findings from advanced cell culture models underscore the potential of GPR35 antagonists in targeting specific malignant phenotypes in CRC.

Inflammatory Bowel Disease (IBD): GPR35 is considered a susceptibility gene for IBD. Studies using rodent models have been crucial for understanding its function in gut inflammation. A key study utilized colonic organoids derived from a transgenic mouse line that expresses human GPR35a. researchgate.net In this model, the application of this compound, which acts as an inverse agonist, led to a substantial increase in epithelial barrier permeability. researchgate.net This finding suggests that the constitutive, or basal, activity of human GPR35 plays a vital role in maintaining the integrity of the intestinal epithelial barrier. researchgate.net This is further supported by research in GPR35 knockout mice, which showed different susceptibility to chemically induced colitis, highlighting the receptor's role in the inflammatory response.

Hypertension: GPR35 has been associated with cardiovascular diseases, including hypertension. researchgate.netgla.ac.uk Investigations into its role have involved the use of GPR35 knockout mice, which were studied under both normal and pathophysiological conditions to assess cardiovascular parameters like blood pressure. researchgate.netgla.ac.uk While these genetic models point to a role for GPR35 in the development of hypertension, particularly in response to stimuli like Angiotensin II, the direct use of this compound in conventional rodent models of hypertension is notably absent from the literature. researchgate.net This is a direct consequence of the compound's species-specific pharmacology.

Considerations for Species Ortholog Differences in In Vivo Study Design and Interpretation

A critical factor complicating the preclinical investigation of this compound is the pronounced difference in its activity between human and rodent GPR35 orthologs. This species selectivity is a major hurdle in translating findings from animal models to human physiology.

This compound is a potent, competitive, and reversible antagonist of human GPR35, with a reported Ki value of 12.8 nM. medchemexpress.com However, it is largely ineffective at antagonizing the rodent (both mouse and rat) orthologs of GPR35. nih.govresearchgate.netnih.govacs.org Studies have repeatedly demonstrated that this compound fails to block agonist-induced activity, such as receptor internalization or G protein activation, at the mouse GPR35 receptor. nih.govacs.org

This pharmacological disconnect has significant implications for the design and interpretation of in vivo studies:

Tool Limitation: this compound cannot be used as a straightforward pharmacological tool to probe GPR35 function in wild-type mice or rats. nih.govnih.gov

Off-Target Effects: Any biological effect observed after administering this compound to a standard rodent model may not be mediated by GPR35 and could be the result of off-target interactions. acs.org

Translational Challenges: The marked species selectivity means that data from wild-type rodent studies using this compound are difficult to interpret and may not accurately predict its efficacy or mechanism of action in humans. nih.govresearchgate.net

This issue is not limited to antagonists; many GPR35 agonists also show substantial variation in potency between human and rodent orthologs, further complicating cross-species research. nih.govacs.org Therefore, careful selection of ligands and experimental models is paramount when investigating GPR35.

| Species | Receptor | Activity | Reported Affinity (Ki) | Functional Antagonism | Reference |

|---|---|---|---|---|---|

| Human | hGPR35 | Potent Antagonist / Inverse Agonist | 12.8 nM | Effective | medchemexpress.com |

| Mouse | mGPR35 | No significant affinity | Not measurable | Ineffective | nih.govacs.org |

| Rat | rGPR35 | No significant affinity | Not measurable | Ineffective | nih.govnih.gov |

Development and Utility of Humanized GPR35 Transgenic Mouse Models

To circumvent the challenges posed by species ortholog differences, researchers have developed humanized GPR35 transgenic mouse models. researchgate.netukri.org In these models, the native mouse GPR35 gene is replaced with its human counterpart, allowing for the in vivo study of human-specific ligands like this compound in a complex physiological system. ukri.orgnih.govresearchgate.net

The development of these models has been a crucial advancement for the field, enabling more clinically relevant preclinical research. researchgate.net For instance, a knock-in mouse line was created where the human GPR35a splice variant replaced the mouse ortholog. nih.govresearchgate.net

The utility of these models is significant:

Relevant Pharmacological Probing: They permit the in vivo evaluation of compounds like this compound to understand the physiological and pathophysiological roles of the human GPR35 receptor. ukri.org

Mechanistic Insights: As demonstrated in the IBD organoid model, these mice allow for the elucidation of specific receptor functions, such as the role of constitutive activity in maintaining gut barrier integrity, which would be impossible to study using this compound in wild-type mice. researchgate.net

Target Validation: They serve as an essential platform for validating GPR35 as a therapeutic target in various disease contexts, from inflammatory conditions to metabolic diseases, by using human-active compounds. researchgate.netnih.govresearchgate.net

For example, in hepatocytes isolated from humanized GPR35 mice, researchers were able to conclusively demonstrate that activating the human receptor could prevent and even reverse lipid accumulation, highlighting GPR35 as a potential target for fatty liver disease. nih.govresearchgate.net Such definitive studies were not possible in wild-type mice due to the poor activity of available ligands at the mouse receptor. nih.govresearchgate.net The development of these humanized mouse lines represents a critical step in bridging the translational gap for GPR35-targeted therapeutics.

Research Methodologies and Experimental Approaches for Cid 2745687 Studies

Cell-Based Assays for GPR35 Activity and Ligand Interactions

Cell-based assays are fundamental in characterizing the pharmacological profile of CID 2745687. These assays provide a physiological context to study the compound's effect on GPR35 signaling pathways.

Beta-Arrestin Recruitment Assays (e.g., BRET, GFP Translocation)

Beta-arrestin recruitment is a critical step in the desensitization and internalization of G protein-coupled receptors. Assays that measure this process are therefore powerful tools to assess the antagonist properties of this compound.

Bioluminescence Resonance Energy Transfer (BRET) is a widely used technique to monitor the interaction between GPR35 and β-arrestin-2 in real-time. nih.govnih.gov In this assay, GPR35 is tagged with a bioluminescent donor (like Renilla luciferase) and β-arrestin is tagged with a fluorescent acceptor (like yellow fluorescent protein). nih.gov Upon agonist-induced activation of GPR35, β-arrestin-2 is recruited to the receptor, bringing the donor and acceptor molecules into close proximity and resulting in a BRET signal. nih.gov this compound has been shown to be a potent, concentration-dependent antagonist in BRET-based GPR35-β-arrestin-2 interaction assays. nih.govmedchemexpress.com For instance, it effectively reverses the agonist action of compounds like Zaprinast (B1683544) and Cromolyn (B99618) disodium (B8443419). medchemexpress.com

Another method involves monitoring the translocation of Green Fluorescent Protein (GFP)-tagged β-arrestin-2. nih.gov In this high-content analysis approach, the movement of β-arrestin-2-GFP from the cytoplasm to the GPR35 receptor at the cell membrane is visualized and quantified following agonist stimulation. nih.gov Studies have utilized this assay to characterize GPR35 agonists and, consequently, the antagonistic effects of compounds like this compound. nih.gov

Table 1: Antagonistic Activity of this compound in Beta-Arrestin Recruitment Assays

| Assay Type | Agonist | Observed Effect of this compound | Potency (pIC50) | Reference |

|---|---|---|---|---|

| BRET-based β-arrestin-2 interaction | Zaprinast (20 μM) | Concentration-dependent antagonism | 6.70 ± 0.09 | medchemexpress.com |

| BRET-based β-arrestin-2 interaction | Cromolyn disodium | Full reversal of agonist action | 6.27 ± 0.08 | medchemexpress.com |

| β-arrestin-2–GFP translocation | Not specified | Antagonist activity | 6.89 | nih.gov |

IP1 Accumulation Assays

The activation of Gq-coupled receptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate and the subsequent accumulation of inositol (B14025) phosphates, including inositol monophosphate (IP1). IP1 accumulation assays provide a functional readout of Gq pathway activation. In studies of GPR35, these assays have been employed to characterize the signaling of various ligands. researchgate.net For instance, the inverse agonist PF-05190457 was shown to significantly reduce the basal activity of the ghrelin receptor in IP1 accumulation assays. researchgate.net While direct data on this compound in this specific assay is limited in the provided context, it is a relevant methodology for studying GPR35 antagonists that may counter agonist-induced Gq signaling.

Label-Free Cell-Based Assays (e.g., xCELLigence Impedance Assays)

Label-free assays, such as the xCELLigence system, measure changes in cellular impedance in real-time. This technology provides a holistic view of the cellular response to a compound without the need for specific labels or reporter molecules. In the context of GPR35, xCELLigence assays have been used to monitor the cellular response to both agonists and inverse agonists. For example, the GPR35 agonist lodoxamide (B1675017) was shown to increase the impedance signal in HT-29 and HEPG2 cells, which endogenously express GPR35. nih.govresearchgate.netresearchgate.net Conversely, the inverse agonist this compound caused a decrease in the impedance signal, consistent with the suppression of constitutive GPR35 activity. nih.govresearchgate.net The co-addition of this compound has been shown to prevent the effects of lodoxamide, confirming that the observed responses are mediated by GPR35. acs.org These effects were absent in GPR35-knockout cells, further validating the on-target activity of this compound. researchgate.net

Table 2: Effect of this compound in xCELLigence Impedance Assays on GPR35-Expressing Cells

| Cell Line | Treatment | Observed Effect on Cell Index | Reference |

|---|---|---|---|

| HT-29 | This compound (1 µM) | Decrease in signal over time | nih.gov |

| HEPG2 | This compound (1 µM) | Marked and time-dependent reduction in signal | nih.govresearchgate.net |

| HEPG2 | Lodoxamide + this compound | Prevention of lodoxamide-induced signal increase | acs.org |

Reporter Gene Assays (e.g., TEAD4 Luciferase Reporter Assay)

Reporter gene assays are valuable for studying the transcriptional activity regulated by specific signaling pathways. In the context of GPR35 and its link to the YAP/TAZ pathway, a TEAD4 luciferase reporter assay has been utilized. frontiersin.orgdntb.gov.uanih.govresearchgate.net This assay measures the transcriptional activity of TEAD4, a downstream target of the YAP/TAZ co-activators. Studies have shown that GPR35 overexpression leads to an increase in YAP/TAZ transcriptional activity. frontiersin.org The antagonist this compound was found to disrupt this GPR35-promoted YAP/TAZ activity in GPR35-overexpressing colorectal cancer cells. frontiersin.orgdntb.gov.uanih.gov

Molecular and Biochemical Techniques

Underpinning the cell-based assays are various molecular and biochemical techniques that provide a more granular understanding of this compound's interaction with GPR35. These include competitive binding assays to determine the affinity of this compound for the receptor. Such studies have established a Ki value of 12.8 nM, indicating a high affinity. medchemexpress.com Furthermore, this compound has been shown to block the GPR35-mediated increase in ERK1/2 phosphorylation induced by agonists like pamoic acid. medchemexpress.com

Real-Time PCR and mRNA Expression Analysis

Quantitative real-time polymerase chain reaction (qRT-PCR) has been a fundamental tool for assessing the impact of this compound on gene expression, specifically targeting the downstream effectors of the Hippo signaling pathway, YAP and TAZ.

In studies involving colorectal cancer (CRC) cell lines, researchers have observed that the overexpression of GPR35 leads to a relative increase in the mRNA levels of YAP/TAZ target genes, including CTGF (Connective Tissue Growth Factor), CYR61 (Cysteine-Rich Angiogenic Inducer 61), and ANKRD1 (Ankyrin Repeat Domain 1). nih.gov Conversely, the knockdown of GPR35 resulted in lower expression of these genes. nih.gov The application of this compound to cells overexpressing GPR35 effectively blocked the positive correlation between GPR35 levels and the expression of these target genes, demonstrating the compound's inhibitory effect at the transcriptional level. nih.govresearchgate.net For instance, in 293FT cells transduced to overexpress GPR35, treatment with this compound led to a dose-dependent decrease in the mRNA expression of CTGF and CYR61. nih.govresearchgate.net These findings from mRNA expression analysis are critical in establishing the link between GPR35 antagonism by this compound and the modulation of the Hippo pathway's transcriptional output.

Table 1: Effect of this compound on YAP/TAZ Target Gene mRNA Expression This table summarizes the observed changes in mRNA levels of key YAP/TAZ target genes in response to GPR35 modulation and treatment with this compound.

| Experimental Condition | Target Gene | Observed mRNA Expression Change | Cell Line(s) | Reference |

|---|---|---|---|---|

| GPR35 Overexpression | CTGF, CYR61 | Increased | 293FT, HCT116, DLD1 | nih.gov |

| GPR35 Knockdown | CTGF, CYR61 | Decreased | LS174T | nih.gov |

| GPR35 Overexpression + this compound | CTGF, CYR61 | Decreased (Inhibition of GPR35-mediated increase) | 293FT | nih.govresearchgate.net |

| Control Cells + this compound | ANKRD1 | Increased (by an unknown mechanism) | 293FT | nih.gov |

Western Blot Analysis for Protein Expression and Phosphorylation (e.g., ERK1/2, YAP, TAZ)

Western blot analysis has been instrumental in detailing the post-translational modifications and changes in protein levels induced by this compound. A primary focus of these investigations has been the phosphorylation state of YAP, a key regulatory mechanism of the Hippo pathway.

Studies have shown that GPR35 expression levels are negatively correlated with the phosphorylation of YAP and its upstream kinase, LATS1. nih.gov Phosphorylation of YAP leads to its cytoplasmic sequestration and degradation, thus inhibiting its function as a transcriptional co-activator. In GPR35-overexpressing CRC cell lines, this compound treatment dose-dependently increased the level of phosphorylated YAP (p-YAP) and concurrently decreased the total protein expression of TAZ. nih.govresearchgate.net For example, in established cell lines challenged with serum deprivation, this compound rescued the impairment of YAP phosphorylation caused by GPR35 overexpression. nih.govresearchgate.net This demonstrates that this compound promotes the inactive, phosphorylated state of YAP. Furthermore, the inhibitory effect of this compound on YAP/TAZ activity was attenuated in cells where GPR35 was knocked down, confirming that the compound's action is mediated through this receptor. nih.govfrontiersin.org

Beyond the Hippo pathway, this compound has been shown to block the GPR35-mediated increase in the phosphorylation of ERK1/2, another important signaling pathway implicated in cell growth and proliferation. nih.gov

Table 2: Summary of Western Blot Findings for this compound This table outlines the key findings from Western blot analyses on protein expression and phosphorylation following treatment with this compound.

| Target Protein | Modification/Expression | Effect of this compound Treatment | Cell Line(s) | Reference |

|---|---|---|---|---|

| YAP | Phosphorylation (p-YAP) | Increased | HCT116-GPR35, DLD1-GPR35, 293FT-GPR35, LS174T | nih.govresearchgate.net |

| TAZ | Total Protein Expression | Decreased | HCT116-GPR35, DLD1-GPR35, 293FT-GPR35, LS174T | nih.govresearchgate.net |

| LATS1 | Phosphorylation (p-LATS1) | Increased (in GPR35-overexpressing cells) | 293FT-GPR35 | researchgate.net |

| ERK1/2 | Phosphorylation (p-ERK1/2) | Blocked agonist-induced increase | CHO cells expressing hGPR35 | nih.gov |

Immunofluorescence and Cell Imaging

Cell imaging techniques have provided visual confirmation of the phenotypic effects of this compound. While specific studies focusing on F-actin staining following this compound treatment are not prominent, the compound's mechanism is intrinsically linked to the actin cytoskeleton. GPR35 is known to regulate the Hippo pathway through the G protein-Rho GTPase-actin cytoskeleton signaling axis. frontiersin.org The finding that the effect of this compound on YAP/TAZ activity is only partially reduced by a ROCK1/2 inhibitor suggests a complex interaction with cytoskeletal dynamics. nih.govnih.gov

A key imaging-based experimental approach has been the soft agar (B569324) colony formation assay, which assesses anchorage-independent growth, a hallmark of cancer cells. In these assays, GPR35 overexpression was shown to promote the number and size of colonies formed by CRC cells. frontiersin.org Treatment with this compound significantly inhibited this GPR35-promoted colony formation, providing clear visual evidence of its anti-proliferative effects in a 3D culture model. nih.govfrontiersin.orgresearchgate.net

Immunofluorescence has also been employed in related studies. For instance, in research contexts examining epithelial-mesenchymal transition (EMT), immunofluorescence staining for markers like E-cadherin and N-cadherin has been used, though the direct effects of this compound on these specific markers were not the primary focus. researchgate.net In other models, immunofluorescence has been used to track the localization of proteins like NFATc1 in osteoclasts following treatment with GPR35 ligands and antagonists like this compound. Additionally, immunofluorescence for P-body markers like DDX6 and DCP1A has been used to study the consequences of YAP/TAZ activity, the pathway modulated by this compound. elifesciences.org

Genetic Manipulation Techniques in Cell Lines and Animal Models

Genetic manipulation has been indispensable for validating GPR35 as the direct target of this compound and for exploring the physiological consequences of its inhibition.

GPR35 Overexpression and Knock-down/Knock-out Studies (e.g., CRISPR/Cas9, Lentiviral Infection, siRNA)

To conclusively demonstrate that this compound acts through GPR35, researchers have systematically manipulated the expression of the receptor in various cell lines.

Lentiviral Infection for Overexpression: To study the gain-of-function effects of GPR35, cell lines such as HCT116, DLD1, and 293FT were infected with lentiviruses carrying the GPR35 gene. nih.gov These GPR35-overexpressing cells exhibited increased YAP/TAZ activity, which was then shown to be reversed by treatment with this compound. nih.govresearchgate.net

shRNA/siRNA for Knockdown: To investigate the loss-of-function phenotype, short hairpin RNA (shRNA) delivered via lentivirus was used to create stable GPR35-knockdown cells, such as in the LS174T cell line. nih.gov In these knockdown cells, the inhibitory effect of this compound on YAP phosphorylation and TAZ expression was significantly attenuated, confirming that the compound's efficacy is dependent on the presence of its target receptor. nih.govfrontiersin.org Similarly, small interfering RNA (siRNA) has been used for transient GPR35 gene silencing in cells like mouse astrocytes to prevent the effects of GPR35 agonists, an effect that this compound was also shown to produce. plos.org

CRISPR/Cas9 for Knockout: For complete and permanent ablation of gene function, CRISPR/Cas9 genome editing was used to generate GPR35-knockout clones from the human hepatocyte cell line HepG2. researchgate.net These knockout cells were crucial in demonstrating that cellular responses to GPR35 ligands, and the inhibitory action of this compound, were completely absent, providing definitive evidence that GPR35 is the on-target molecule. researchgate.net

Generation and Characterization of Transgenic Animal Models

A significant challenge in the in vivo study of this compound is its marked species selectivity; it is a potent antagonist of human GPR35 but lacks significant affinity for the mouse or rat orthologues. acs.org To overcome this limitation, sophisticated transgenic animal models have been developed.

Researchers have generated GPR35 knockout mice to study the receptor's baseline physiological roles, revealing its involvement in processes like blood pressure maintenance. gla.ac.uk

More critically for studying human-selective compounds like this compound, a transgenic "humanized" knock-in mouse line was created. researchgate.netacs.orgresearchgate.net In this model, the endogenous mouse GPR35 gene was replaced with the sequence encoding the human GPR35a isoform, sometimes including an epitope tag (like HA) for easier detection. acs.orgresearchgate.net This humanized mouse model allows for the in vivo investigation of the pharmacological effects of this compound on GPR35 in a physiologically relevant setting. researchgate.netacs.org For example, these models were used to confirm that GPR35 activation plays a key role in limiting lipid accumulation in hepatocytes and that the constitutive activity of GPR35 helps maintain the integrity of the gut epithelial barrier. researchgate.netnih.gov The use of these animals makes it possible to assess the on-target contributions of GPR35 inhibition by this compound in complex processes like energy homeostasis and inflammation. acs.org

Future Research Directions and Translational Perspectives

Development of Novel GPR35 Ligands with Enhanced Potency and Ortholog Selectivity

CID 2745687 is a nanomolar, potentially competitive antagonist of human GPR35. frontiersin.org It has been instrumental in dissecting the receptor's function. However, a major challenge in GPR35 research is the marked species selectivity of its ligands. acs.orgnih.gov this compound, for instance, shows high affinity for human GPR35 but lacks significant affinity for the mouse and rat orthologs. acs.orgnih.govnih.gov This species-specific activity complicates the use of rodent models for preclinical studies. core.ac.ukukri.org

The development of new GPR35 ligands with improved potency and, crucially, predictable activity across different species is a primary goal. Researchers are working to identify compounds that can effectively target GPR35 in both human and animal models, which will be essential for validating GPR35 as a therapeutic target in complex diseases. ukri.org The discovery of additional antagonists, such as ML145, provides more tools for these investigations. frontiersin.orgoup.com

Table 1: Investigated GPR35 Ligands

| Compound Name | Action |

|---|---|

| This compound | Antagonist frontiersin.org |

| ML145 | Antagonist frontiersin.orgoup.com |

| Pamoic acid | Agonist frontiersin.orgoup.com |

| Zaprinast (B1683544) | Agonist frontiersin.org |

| Kynurenic acid | Endogenous Agonist frontiersin.org |

| Lodoxamide (B1675017) | Agonist acs.orgnih.gov |

Exploration of GPR35 Biased Signaling and its Pharmacological Implications

GPR35 can signal through various intracellular pathways, including Gα12/13, Gαi/o, and β-arrestin recruitment. nih.govpatsnap.com this compound has been shown to block GPR35-mediated increases in ERK1/2 phosphorylation and β-arrestin recruitment induced by agonists like pamoic acid.

Recent studies have revealed that GPR35 can exhibit biased signaling, where certain ligands preferentially activate one signaling pathway over another. nih.govnih.gov For example, the constitutive (agonist-independent) activity of GPR35a appears to be biased towards the activation of Gα12 and Gα13, with no detectable constitutive interaction with β-arrestins or Gαo. nih.govnih.govresearchgate.net This biased signaling has significant pharmacological implications, as it suggests that ligands could be designed to selectively modulate specific downstream effects of GPR35 activation or inhibition. Further research is needed to fully understand how different ligands, including antagonists like this compound, influence the balance of these signaling pathways and what the therapeutic consequences of such modulation might be.

Investigation of Endogenous Ligand Interactions and Physiological Relevance

While several synthetic ligands for GPR35 have been identified, the identity and physiological relevance of its endogenous ligands are still under investigation. frontiersin.orgresearchgate.net Kynurenic acid, a metabolite of tryptophan, was the first proposed endogenous agonist for GPR35. frontiersin.orgmedchemexpress.com However, its potency and efficacy, particularly at the human receptor, remain subjects of debate. frontiersin.org

Understanding the interactions between endogenous ligands and GPR35 is crucial for elucidating the receptor's natural functions. This compound can be a valuable tool in these studies, helping to block the effects of potential endogenous agonists and thereby clarifying their role. For instance, studies have shown that GPR35 antagonists can inhibit the pro-cancer role of the receptor, which may be driven by agonist-independent constitutive activity. researchgate.netnih.gov

Identification of Novel Biomarkers for GPR35-Mediated Processes

Given the association of GPR35 with various diseases, including inflammatory bowel disease and certain cancers, there is a need to identify reliable biomarkers to monitor GPR35 activity and its downstream effects. ukri.orgmedchemexpress.com Research has indicated that GPR35 expression is elevated in colorectal and pancreatic cancer samples, suggesting its potential as a prognostic biomarker. researchgate.net

The development of phospho-site-specific antibodies that can act as biosensors for the activation status of GPR35 represents a significant step forward. core.ac.uk These tools could be used to assess target engagement in drug discovery and to stratify patients in clinical trials. Further studies are required to validate these and other potential biomarkers in larger patient cohorts and to correlate them with disease progression and treatment response.

Advanced Preclinical Efficacy Studies in Complex Disease Models

The lack of GPR35 antagonists with cross-species activity has been a significant hurdle in conducting advanced preclinical studies. core.ac.uk To overcome this, researchers have generated transgenic mouse models that express human GPR35. nih.govukri.org These models allow for the in vivo evaluation of human-specific ligands like this compound.

Using these models, studies have begun to explore the role of GPR35 in various disease contexts. For example, in a humanized GPR35a mouse model, the inverse agonist this compound was shown to increase the permeability of the gut barrier, suggesting that constitutive GPR35 activity is important for maintaining epithelial integrity. nih.govresearchgate.net In another study, this compound was shown to attenuate anchorage-independent growth of colorectal cancer cells by inhibiting YAP/TAZ activity. frontiersin.org These advanced preclinical models will be critical for assessing the therapeutic potential of targeting GPR35 in complex human diseases.

Repurposing Potential of GPR35 Antagonists in Other Therapeutic Areas

The widespread expression of GPR35 suggests that it may play a role in a variety of physiological processes and diseases. patsnap.comfrontiersin.org While much of the focus has been on its role in inflammatory and gastrointestinal disorders, emerging evidence points to its involvement in other areas. researchgate.netnih.gov

For example, GPR35 activation has been linked to the migration of human vascular smooth muscle cells, a process involved in vein graft failure and restenosis. oup.com Antagonists like this compound were able to abolish this migration, suggesting a potential therapeutic application in cardiovascular disease. oup.com Furthermore, recent research has highlighted the potential of GPR35 antagonists as anti-cancer agents, particularly in colorectal cancer where they can inhibit the pro-tumorigenic activity of the receptor. core.ac.ukfrontiersin.org Continued exploration of the effects of GPR35 antagonists in diverse biological systems may uncover novel therapeutic opportunities for these compounds.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| ML145 |

| Pamoic acid |

| Zaprinast |

| Kynurenic acid |

| Lodoxamide |

| Cromolyn (B99618) disodium (B8443419) |

| Bufrolin |

| T0901317 |

| Y-27632 |

| FITC-dextran |

| Sodium fluorescein |

| Coelenterazine-h |

| Doxycycline |

| Pemirolast |

| CXCL17 |

| Forskolin |

| Aspirin |

| Tyrphostin 25 |

| Bumetanide |

| YE 120 |

| TC-G 1001 |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.